molecular formula C14H10Cl3NO2 B5889256 5-chloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide

5-chloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide

Cat. No. B5889256
M. Wt: 330.6 g/mol
InChI Key: BKWPWZGIYDDMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide, also known as A-841720, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide involves the inhibition of various enzymes and receptors in the body. Specifically, 5-chloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. Additionally, 5-chloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide has been shown to modulate the activity of various neurotransmitters, including serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide are diverse and depend on the specific application of the compound. In oncology, 5-chloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In neurology, 5-chloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide has been shown to inhibit the formation of amyloid beta plaques, which are thought to contribute to the development of Alzheimer's disease. In psychiatry, 5-chloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide has been shown to modulate the activity of neurotransmitters such as serotonin and dopamine, leading to improvements in mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted modulation of specific biological pathways. Additionally, 5-chloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide has been shown to have low toxicity, making it a potentially safe and effective therapeutic agent. However, one limitation of using 5-chloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide in lab experiments is its relatively low solubility, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 5-chloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide. One potential area of research is the development of more efficient synthesis methods for the compound, which could make it more accessible for use in various fields of medicine. Additionally, further research is needed to fully understand the mechanism of action of 5-chloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide, particularly in the context of its potential therapeutic applications in neurology and psychiatry. Finally, more preclinical and clinical studies are needed to determine the safety and efficacy of 5-chloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide in humans, which could pave the way for its eventual use as a therapeutic agent.

Synthesis Methods

The synthesis of 5-chloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 2,4-dichloroaniline in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain 5-chloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide in its pure form.

Scientific Research Applications

5-chloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. In oncology, 5-chloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurology, 5-chloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques, a hallmark of the disease. In psychiatry, 5-chloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide has been studied for its potential use in the treatment of anxiety and depression, as it has been shown to modulate the activity of neurotransmitters such as serotonin and dopamine.

properties

IUPAC Name

5-chloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO2/c1-20-13-5-3-8(15)6-10(13)14(19)18-12-4-2-9(16)7-11(12)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWPWZGIYDDMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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